Cas no 97818-93-4 (Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid)

Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid is a synthetic organic compound characterized by its diphenylbutenyl and phenoxyacetic acid structural motifs. This compound is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of biologically active molecules. Its Z-configuration ensures stereochemical specificity, which may be critical for targeted applications. The presence of both aromatic and carboxylic acid functional groups enhances its utility in derivatization and conjugation reactions. Researchers value this compound for its structural versatility, enabling modifications for drug development, receptor studies, or material science applications. Proper handling and storage under inert conditions are recommended to maintain stability.
Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid structure
97818-93-4 structure
Product name:Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid
CAS No:97818-93-4
MF:C24H22O3
MW:358.42968
CID:807023

Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,[4-(1,2-diphenyl-1-butenyl)phenoxy]-, (Z)- (9CI)
    • 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid
    • tamoxifen acid
    • Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 6.7
  • Surface Charge: 0

Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D489468-250mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic Acid
97818-93-4
250mg
$ 1246.00 2023-09-07
TRC
D489468-50mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic Acid
97818-93-4
50mg
$ 304.00 2023-09-07
A2B Chem LLC
AX41724-250mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid
97818-93-4
250mg
$1331.00 2024-07-18
TRC
D489468-500mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic Acid
97818-93-4
500mg
$ 2369.00 2023-09-07
A2B Chem LLC
AX41724-50mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid
97818-93-4
50mg
$417.00 2024-07-18
A2B Chem LLC
AX41724-500mg
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid
97818-93-4
500mg
$2422.00 2024-07-18

Additional information on Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid

Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid: A Comprehensive Overview

Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid, identified by the CAS Registry Number 97818-93-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, characterization, and biological activities, making it a focal point for researchers worldwide.

The name Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid itself provides insight into its structural composition. The "Z" designation refers to the configuration of the double bond in the molecule, indicating a specific stereochemistry that plays a crucial role in its properties. The presence of two phenyl groups attached to a butenyl chain adds complexity to the molecule, enhancing its potential for various interactions. This structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy, which have provided detailed insights into its molecular geometry and functional groups.

Recent research has focused on optimizing the synthesis of Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid. Traditional methods often involved multi-step reactions with low yields, but modern approaches leveraging catalytic processes and green chemistry principles have significantly improved efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the construction of the key intermediates with high precision. These advancements not only enhance the scalability of production but also align with current sustainability goals in chemical manufacturing.

The biological activity of this compound is another area of intense research. Studies have demonstrated that Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid exhibits potent anti-inflammatory and antioxidant properties. In vitro experiments have shown that it can inhibit key enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a promising candidate for anti-inflammatory drug development. Furthermore, its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.

In addition to its pharmacological applications, this compound has shown promise in material science. Its unique structure allows for the formation of self-assembled monolayers (SAMs), which are highly valued in nanotechnology and surface engineering. Recent breakthroughs in SAM formation using this compound have demonstrated improved stability and functionality, opening new avenues for its use in sensors, catalysis, and drug delivery systems.

The environmental impact of synthesizing Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid has also been a topic of interest. Researchers are exploring eco-friendly synthesis routes that minimize waste and reduce energy consumption. For example, solvent-free reactions and biocatalytic methods are being investigated as sustainable alternatives to conventional techniques. These efforts underscore the importance of green chemistry in modern compound development.

In conclusion, Z-4-(1,2-Diphenyl-1-butenyl)phenoxyacetic Acid (CAS No: 97818-93-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development. As research continues to unfold, this compound is expected to contribute significantly to innovative solutions in medicine and materials science.

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